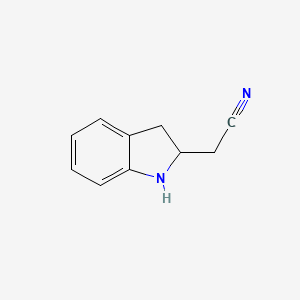
1H-Indole-2-acetonitrile, 2,3-dihydro-
Overview
Description
1H-Indole-2-acetonitrile, 2,3-dihydro- is a useful research compound. Its molecular formula is C10H10N2 and its molecular weight is 158.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Indole-2-acetonitrile, 2,3-dihydro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Indole-2-acetonitrile, 2,3-dihydro- including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry
1H-Indole-2-acetonitrile, 2,3-dihydro- has been investigated for its potential therapeutic applications. Research indicates that derivatives of this compound exhibit activity against several targets:
- Dopamine D4 Receptor Antagonism : Compounds related to 2,3-dihydroindoles have shown affinity for dopamine D4 receptors, which are implicated in psychiatric disorders. This suggests potential use in treating conditions such as schizophrenia without the common side effects associated with D2 receptor antagonists .
- Neuroprotective Properties : Recent studies have highlighted the neuroprotective and antioxidant properties of 2,3-dihydroindoles. These compounds may play a role in protecting neural cells from oxidative stress and could be beneficial in neurodegenerative diseases .
Synthesis of Novel Compounds
The versatility of 1H-Indole-2-acetonitrile, 2,3-dihydro- extends to its application in synthetic chemistry:
- Multicomponent Reactions : The compound has been utilized in multicomponent reactions leading to the formation of complex heterocyclic structures. For instance, reactions involving indoles can produce a variety of substituted indole derivatives that possess diverse biological activities .
- Functionalization : The presence of the acetonitrile group allows for further functionalization through nucleophilic addition reactions. This property is exploited to create libraries of compounds for drug discovery .
Case Studies and Research Findings
Several studies have documented the applications and efficacy of 1H-Indole-2-acetonitrile, 2,3-dihydro-:
Properties
CAS No. |
146139-50-6 |
|---|---|
Molecular Formula |
C10H10N2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(2,3-dihydro-1H-indol-2-yl)acetonitrile |
InChI |
InChI=1S/C10H10N2/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,9,12H,5,7H2 |
InChI Key |
TZOGTECADNZKPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C21)CC#N |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













